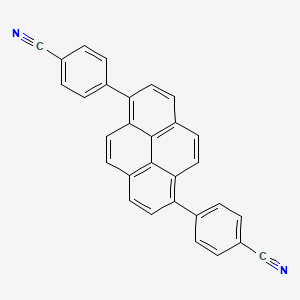
DIBENZO-p-DIOXIN, 1-NITRO-2,3,7,8-TETRACHLORO-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibenzo-p-dioxin, 1-nitro-2,3,7,8-tetrachloro- is a polychlorinated dibenzo-p-dioxin (PCDD) compound. It is a highly toxic and persistent environmental pollutant, often associated with industrial processes and waste incineration. This compound is known for its stability and resistance to degradation, making it a significant concern for environmental and human health.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dibenzo-p-dioxin, 1-nitro-2,3,7,8-tetrachloro- typically involves the chlorination of dibenzo-p-dioxin. The process can be carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction is conducted under controlled temperature and pressure conditions to ensure the selective chlorination at the desired positions on the dibenzo-p-dioxin molecule.
Industrial Production Methods
Industrial production of this compound often involves the use of chlorinated precursors and controlled reaction environments to minimize the formation of unwanted by-products. The process may include steps such as purification and crystallization to obtain the compound in its pure form. Due to its toxic nature, stringent safety measures and environmental controls are implemented during production.
Análisis De Reacciones Químicas
Types of Reactions
Dibenzo-p-dioxin, 1-nitro-2,3,7,8-tetrachloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more reactive intermediates.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Halogen atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amino-substituted compounds.
Aplicaciones Científicas De Investigación
Dibenzo-p-dioxin, 1-nitro-2,3,7,8-tetrachloro- has several scientific research applications:
Chemistry: It is used as a reference compound in studies of dioxin toxicity and environmental persistence.
Biology: Research on its effects on biological systems helps understand its impact on health and ecosystems.
Medicine: Studies focus on its potential role in carcinogenesis and other health effects.
Industry: It is used in the development of analytical methods for detecting and quantifying dioxins in environmental samples.
Comparación Con Compuestos Similares
Similar Compounds
2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD): Known for its high toxicity and environmental persistence.
Polychlorinated dibenzofurans (PCDFs): Similar in structure and toxicity to PCDDs.
Polychlorinated biphenyls (PCBs): Although structurally different, they share similar toxicological properties.
Uniqueness
Dibenzo-p-dioxin, 1-nitro-2,3,7,8-tetrachloro- is unique due to its specific substitution pattern, which influences its chemical reactivity and biological effects. Its nitro group adds an additional layer of complexity to its interactions with biological systems and environmental behavior.
Propiedades
| 62782-12-1 | |
Fórmula molecular |
C12H3Cl4NO4 |
Peso molecular |
367.0 g/mol |
Nombre IUPAC |
2,3,7,8-tetrachloro-1-nitrodibenzo-p-dioxin |
InChI |
InChI=1S/C12H3Cl4NO4/c13-4-1-7-8(2-5(4)14)21-12-9(20-7)3-6(15)10(16)11(12)17(18)19/h1-3H |
Clave InChI |
IXSTUEXABKYCLK-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=CC(=C1Cl)Cl)OC3=C(C(=C(C=C3O2)Cl)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


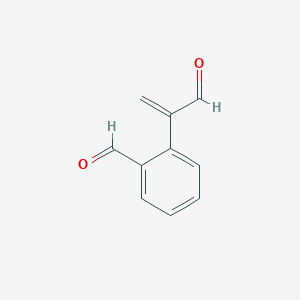
![(4Z)-4-(2-methylpropylidene)-7-propan-2-yl-15-oxa-2,5,8-triazatricyclo[8.5.0.03,8]pentadeca-1(10),2,11,13-tetraene-6,9-dione](/img/structure/B13749240.png)
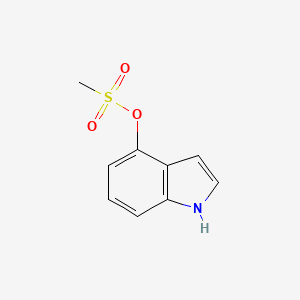
![Acetamide, N-[5-(dipropylamino)-2-[[5-(ethylthio)-1,3,4-thiadiazol-2-yl]azo]phenyl]-](/img/structure/B13749260.png)


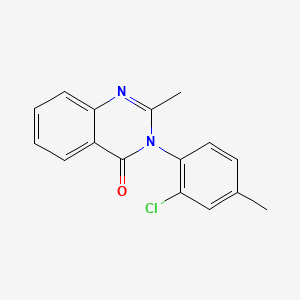
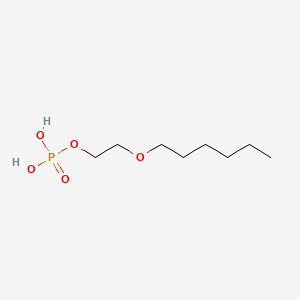
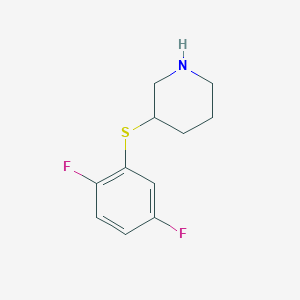
![[(2R)-3-[[(2S)-2-amino-3-methoxy-3-oxopropoxy]-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13749301.png)
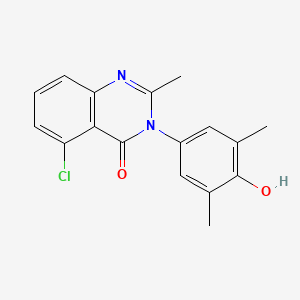
![4-Hydroxy-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylate](/img/structure/B13749308.png)
